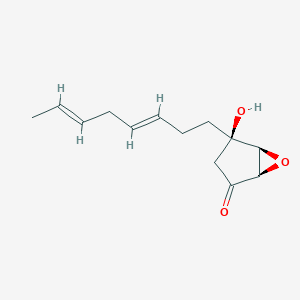

Carbacerulenin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carbacerulenin is a natural product that has been found to exhibit potent antibacterial and antifungal activity. It is a member of the family of compounds known as the carba analogs of the terpenoid antibiotic, the carbapenems. Carbacerulenin has been the subject of extensive scientific research due to its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of carbacerulenin is not fully understood, but it is believed to involve inhibition of cell wall synthesis. Carbacerulenin has been shown to bind to penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of bacterial cell walls. This leads to the inhibition of cell wall synthesis, which ultimately leads to bacterial cell death. Carbacerulenin has also been shown to disrupt membrane integrity in some bacteria.

Biochemical and Physiological Effects

Carbacerulenin has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as the formation of biofilms. Carbacerulenin has also been found to have an immunomodulatory effect, which means that it can modulate the immune response. This makes it a potential therapeutic agent for the treatment of infectious diseases.

Vorteile Und Einschränkungen Für Laborexperimente

Carbacerulenin has several advantages for lab experiments. It is a natural product that can be synthesized in the laboratory, which makes it easy to obtain. It has also been found to exhibit potent antibacterial and antifungal activity, which makes it a useful tool for studying the mechanisms of bacterial and fungal infections. However, the synthesis of carbacerulenin is a complex and challenging process that requires several steps, which can make it difficult to obtain in large quantities. In addition, the mechanism of action of carbacerulenin is not fully understood, which can make it difficult to interpret the results of experiments.

Zukünftige Richtungen

There are several future directions for the research of carbacerulenin. One direction is to investigate the mechanism of action of carbacerulenin in more detail. This will help to identify the specific targets of carbacerulenin and how it inhibits cell wall synthesis. Another direction is to investigate the potential of carbacerulenin as a therapeutic agent. This will involve conducting preclinical and clinical trials to determine its safety and efficacy in humans. Finally, there is a need to investigate the potential of carbacerulenin as a tool for studying bacterial and fungal infections. This will involve using carbacerulenin to investigate the mechanisms of infection and to identify new targets for antibacterial and antifungal drugs.

Synthesemethoden

Carbacerulenin is a natural product that is produced by the bacterium Streptomyces sp. Tü 6075. The synthesis of carbacerulenin has been achieved through total synthesis and semi-synthesis. The total synthesis of carbacerulenin involves the synthesis of the entire molecule from simple starting materials, whereas the semi-synthesis involves the modification of a natural product precursor to produce carbacerulenin. The total synthesis of carbacerulenin is a complex and challenging process that requires several steps, and it has been achieved by several research groups.

Wissenschaftliche Forschungsanwendungen

Carbacerulenin has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been found to exhibit potent antibacterial and antifungal activity against a wide range of pathogens, including multidrug-resistant bacteria and fungi. Carbacerulenin has been shown to be effective against gram-positive and gram-negative bacteria, as well as fungi such as Candida albicans. It has also been found to be effective against biofilms, which are communities of microorganisms that can form on surfaces and are resistant to antibiotics.

Eigenschaften

CAS-Nummer |

147589-12-6 |

|---|---|

Produktname |

Carbacerulenin |

Molekularformel |

C13H18O3 |

Molekulargewicht |

222.28 g/mol |

IUPAC-Name |

(1R,4R,5S)-4-hydroxy-4-[(3E,6E)-octa-3,6-dienyl]-6-oxabicyclo[3.1.0]hexan-2-one |

InChI |

InChI=1S/C13H18O3/c1-2-3-4-5-6-7-8-13(15)9-10(14)11-12(13)16-11/h2-3,5-6,11-12,15H,4,7-9H2,1H3/b3-2+,6-5+/t11-,12-,13+/m0/s1 |

InChI-Schlüssel |

QHVHSBUFOWIADJ-CDDKAPTLSA-N |

Isomerische SMILES |

C/C=C/C/C=C/CC[C@]1(CC(=O)[C@H]2[C@@H]1O2)O |

SMILES |

CC=CCC=CCCC1(CC(=O)C2C1O2)O |

Kanonische SMILES |

CC=CCC=CCCC1(CC(=O)C2C1O2)O |

Synonyme |

carbacerulenin dl-carbacerulenin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)

![2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B120400.png)